molecular formula C22H33N5 B1141255 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine CAS No. 376348-71-9

3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine

Cat. No.: B1141255
CAS No.: 376348-71-9
M. Wt: 367.5 g/mol
InChI Key: QOFZYOSOELDKMC-JKWVGCSGSA-N
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Description

3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropan-1-amine is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a phenylpropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 3-methyl-1,2,4-triazole with appropriate alkylating agents under controlled conditions . The bicyclic octane structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . The final step involves the coupling of the triazole and bicyclic octane intermediates with the phenylpropanamine moiety, typically using a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bicyclic octane structure allow the compound to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways . This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and propanamide moiety but lack the bicyclic octane structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar triazole and phenyl groups but different overall structure and properties.

Uniqueness

The unique combination of the triazole ring, bicyclic octane structure, and phenylpropanamine moiety in 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

376348-71-9

Molecular Formula

C22H33N5

Molecular Weight

367.5 g/mol

IUPAC Name

(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine

InChI

InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3/t18-,19+,20?,21-/m0/s1

InChI Key

QOFZYOSOELDKMC-JKWVGCSGSA-N

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)N)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C

Synonyms

(αS,3-exo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine;  (αS,1α,3-exo,3β,5α)-3-[3-Methyl-5-(1-methylethyl)-_x000B_4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine

Origin of Product

United States

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